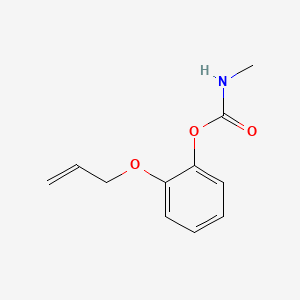
(2-prop-2-enoxyphenyl) N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-prop-2-enoxyphenyl) N-methylcarbamate is an organic compound with the molecular formula C11H13NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a prop-2-enoxy group and an N-methylcarbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-prop-2-enoxyphenyl) N-methylcarbamate typically involves the reaction of 2-prop-2-enoxyphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-prop-2-enoxyphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process includes:
Raw Material Handling: Ensuring the purity and quality of starting materials.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion rates.
Product Isolation: Using industrial-scale purification methods such as distillation or crystallization.
Quality Control: Conducting rigorous quality checks to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2-prop-2-enoxyphenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of phenolic oxides.
Reduction: Formation of N-methylamine derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Applications De Recherche Scientifique
(2-prop-2-enoxyphenyl) N-methylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-prop-2-enoxyphenyl) N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes, leading to altered biochemical pathways.
Interacting with Receptors: Modulating receptor activity, which can affect cellular signaling and function.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-prop-2-enoxyphenyl) N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
(2-prop-2-enoxyphenyl) N-propylcarbamate: Similar structure but with a propyl group instead of a methyl group.
(2-prop-2-enoxyphenyl) N-butylcarbamate: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
(2-prop-2-enoxyphenyl) N-methylcarbamate is unique due to its specific substitution pattern and the presence of the N-methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
4062-99-1 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(2-prop-2-enoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H13NO3/c1-3-8-14-9-6-4-5-7-10(9)15-11(13)12-2/h3-7H,1,8H2,2H3,(H,12,13) |
Clé InChI |
RRCXOIBMSKRASZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC=C1OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


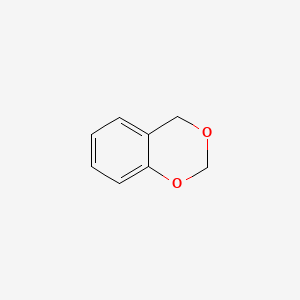
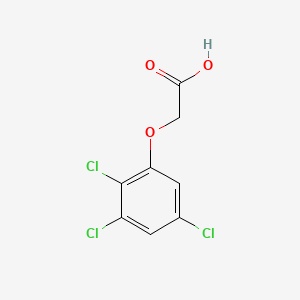
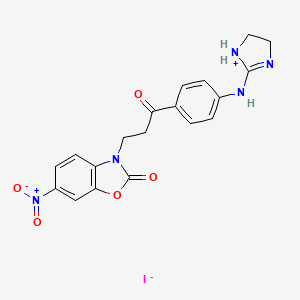
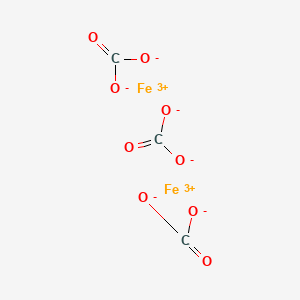
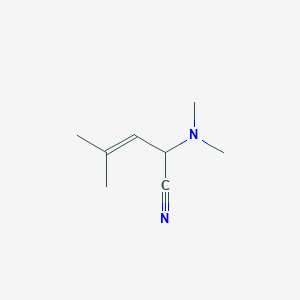


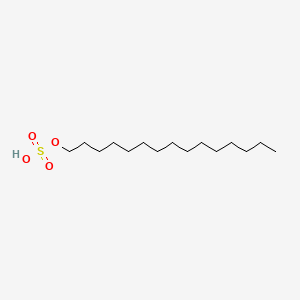
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
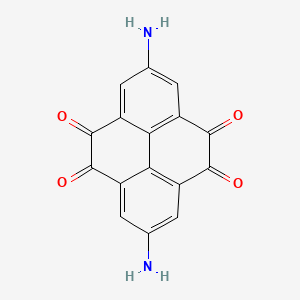
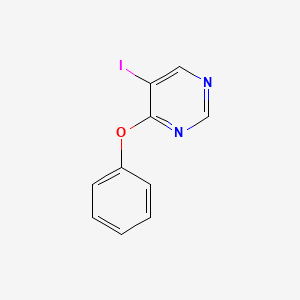
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)


